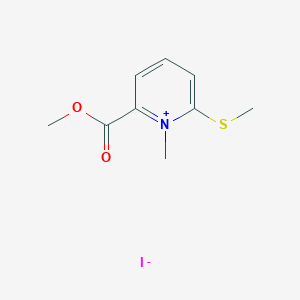
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide is a pyridinium salt. Pyridinium salts are structurally diverse and are familiar structures in many natural products and bioactive pharmaceuticals
Vorbereitungsmethoden
The synthesis of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include molecular oxygen for oxidation, metal catalysts for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide has several scientific research applications:
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .
Vergleich Mit ähnlichen Verbindungen
2-(Methoxycarbonyl)-1-methyl-6-(methylsulfanyl)pyridin-1-ium iodide can be compared with other pyridinium salts such as 2-Chloro-1-methylpyridinium iodide and 3-(methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium iodide . These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, drug development, and industrial processes.
Eigenschaften
CAS-Nummer |
74450-91-2 |
|---|---|
Molekularformel |
C9H12INO2S |
Molekulargewicht |
325.17 g/mol |
IUPAC-Name |
methyl 1-methyl-6-methylsulfanylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2S.HI/c1-10-7(9(11)12-2)5-4-6-8(10)13-3;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JLWYBNKZJLCCLN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(C=CC=C1SC)C(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)

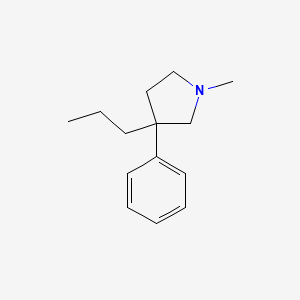


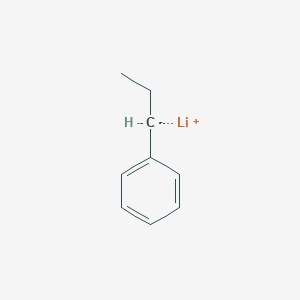
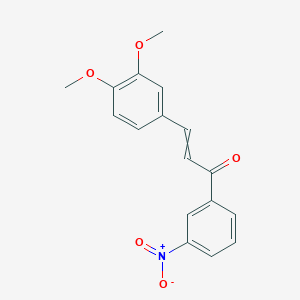
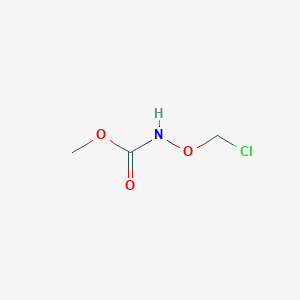
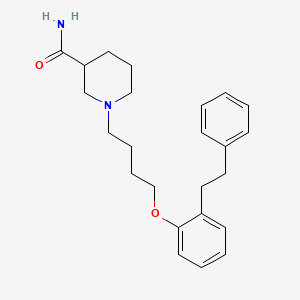
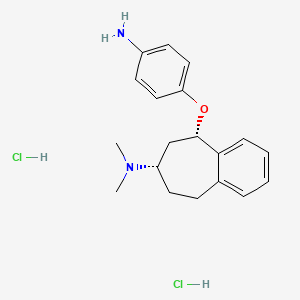

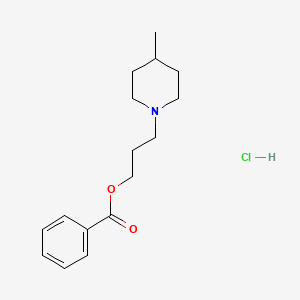
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
